molecular formula C19H15ClINO4 B4580930 2-(2-chlorophenyl)-4-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(2-chlorophenyl)-4-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B4580930
M. Wt: 483.7 g/mol
InChI Key: RZCKQPUBDPXAGB-DHDCSXOGSA-N
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Description

The compound mentioned does not directly match any specific studies in the literature. However, compounds with similar structures have been synthesized and analyzed for various properties and activities, including heterocyclic compounds derived from similar core structures. These studies often investigate the synthesis methods, molecular structure, chemical reactions, and properties, including both physical and chemical characteristics.

Synthesis Analysis

Compounds with complex heterocyclic frameworks, including those similar to the specified compound, typically involve multi-step synthetic pathways. These pathways may include the condensation of different precursors, cyclization reactions, and functional group modifications. Studies have detailed the synthesis of novel heterocyclic compounds through methods that could be analogous to the synthesis of the specified compound, indicating the importance of specific intermediates and conditions in achieving desired structural features and functionalities (Bekircan et al., 2015).

Scientific Research Applications

Antimicrobial and Anticancer Activities

  • Synthesis of novel heterocyclic compounds derived from specific acetohydrazides has been explored, with these compounds being evaluated for their antimicrobial activities. Some synthesized derivatives displayed significant activities against various microorganisms, suggesting their potential as templates for developing new antimicrobial agents (Bektaş et al., 2010).
  • Another study focused on the synthesis of 1,2,4-triazole derivatives starting from compounds with anti-lipase and anti-urease activities. These compounds showed moderate to good inhibitory effects compared to standard inhibitors, indicating their potential in designing new drugs targeting lipase and urease enzymes (Bekircan et al., 2014).

Chemical Properties and Synthesis

  • Research on the synthesis, characterization, and X-ray structures of Schiff bases and their complexes has provided insights into the chemical behavior and potential applications of these compounds in various fields, including catalysis and material science (Tabatabaee et al., 2009).
  • The study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives through Hirshfeld surface analysis and DFT calculations has contributed to the understanding of molecular interactions in crystal engineering and molecular design (Ahmed et al., 2020).

Spectroscopic Analysis and Electronic Structure

  • Molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic compounds has been performed to explore their potential applications in photonics and electronics. These studies provide valuable information on the electronic properties and structural characteristics of these compounds, which can be useful in designing new materials with specific optical and electronic functions (Beytur & Avinca, 2021).

properties

IUPAC Name

(4Z)-2-(2-chlorophenyl)-4-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClINO4/c1-3-25-17-14(21)8-11(10-16(17)24-2)9-15-19(23)26-18(22-15)12-6-4-5-7-13(12)20/h4-10H,3H2,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCKQPUBDPXAGB-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClINO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-4-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-chlorophenyl)-4-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one
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2-(2-chlorophenyl)-4-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one
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2-(2-chlorophenyl)-4-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one
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2-(2-chlorophenyl)-4-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one
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2-(2-chlorophenyl)-4-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one
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2-(2-chlorophenyl)-4-(4-ethoxy-3-iodo-5-methoxybenzylidene)-1,3-oxazol-5(4H)-one

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